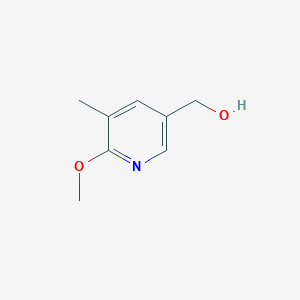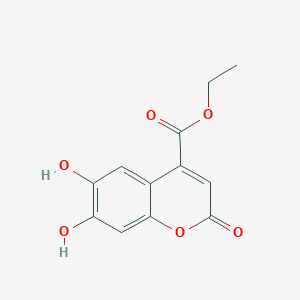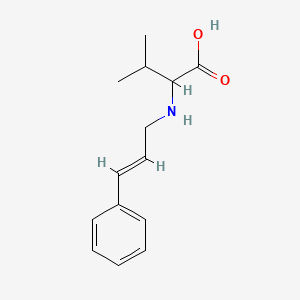![molecular formula C20H19N3O2S B2537288 (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1396892-85-5](/img/structure/B2537288.png)
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolo[1,2-a]imidazole moiety, which is a fused ring system combining a pyrrole ring and an imidazole ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of similar compounds, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been reported . The synthesis typically involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, such as those containing imidazole derivatives, play a crucial role in the field of medicinal chemistry due to their wide range of biological activities. The structure of (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide, featuring an imidazole ring, makes it a candidate for various biological and medicinal applications. Studies have demonstrated that molecules incorporating imidazole and similar heterocycles are extensively utilized for the development of optical sensors and exhibit a variety of medicinal properties, including antimicrobial and anticancer activities (Jindal & Kaur, 2021).
Role in Kinase Inhibition
Compounds with an imidazole scaffold have been identified as selective inhibitors of various kinases, such as the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. The literature highlights the importance of these compounds in the design and synthesis of kinase inhibitors, providing a foundation for developing new therapeutic agents targeting inflammation and other disease processes (Scior et al., 2011).
Advancements in Medicinal Chemistry
The exploration of imidazo[1,2-b]pyridazine derivatives, closely related to the core structure of our compound of interest, has led to significant advancements in medicinal chemistry. These molecules have shown promise in therapeutic applications, prompting a resurgence of interest in developing new derivatives for potential use in treating various conditions (Garrido et al., 2021).
Potential in Drug Development
The diverse biological activities associated with molecules featuring imidazole and similar heterocyclic components underscore their potential in drug development. Studies have focused on synthesizing and evaluating these compounds for their therapeutic efficacy across a range of applications, from antifungal agents to potential treatments for central nervous system disorders (Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is typically triggered by various pathological stimuli, including cytokines, pathogen invasion, and DNA damage . By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, such as inflammation and tissue damage .
Pharmacokinetics
These studies are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
The inhibition of RIPK1 by the compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Analysis
Biochemical Properties
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the allosteric pocket of the enzyme, thereby inhibiting its activity . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which in turn affects downstream signaling pathways involved in cell death and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and its downstream signaling pathways, thereby inhibiting necroptosis . Additionally, this compound may influence the expression of genes involved in cell death and inflammation, further contributing to its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, allowing for prolonged studies of its effects on cellular function . Degradation of the compound may occur over extended periods, potentially influencing its efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on necroptosis, although the extent of inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of necroptosis, with higher doses resulting in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents the progression of necroptosis . Additionally, this compound may affect metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on RIPK1 . Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with RIPK1 and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its effective inhibition of necroptosis .
Properties
IUPAC Name |
(E)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,13-11-16-6-2-1-3-7-16)22-18-9-4-8-17(14-18)19-15-21-20-10-5-12-23(19)20/h1-4,6-9,11,13-15,22H,5,10,12H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAZIAAJORMHR-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


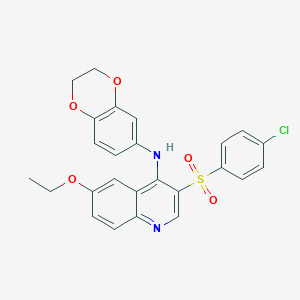
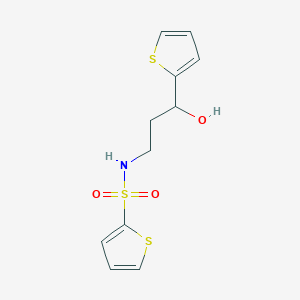

![N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)
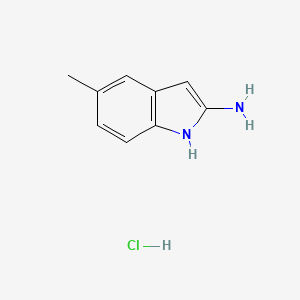
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)

![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)
